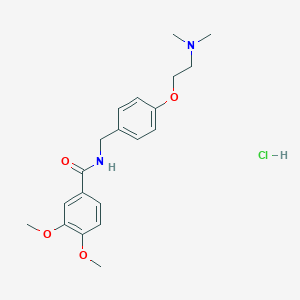

Itopride Hydrochloride

Description

Properties

IUPAC Name |

N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4.ClH/c1-22(2)11-12-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(24-3)19(13-16)25-4;/h5-10,13H,11-12,14H2,1-4H3,(H,21,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOUXLLIPWWHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046693 | |

| Record name | Itopride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122892-31-3 | |

| Record name | Itopride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122892-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Itopride hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122892313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Itopride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxy-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ITOPRIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H9NV66W0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Forced Degradation Studies of Itopride Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the forced degradation studies of Itopride Hydrochloride, a crucial step in the drug development process for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. This document outlines the experimental protocols, summarizes degradation data, and visualizes the degradation pathways and experimental workflow as per the International Conference on Harmonisation (ICH) guidelines.

Introduction to this compound and Forced Degradation

This compound is a gastroprokinetic agent that facilitates gastrointestinal motility.[1][2] Chemically, it is N-[p-(2-(dimethylamino)ethoxy)-benzyl] veratramide hydrochloride.[1] The presence of benzamide, amide, and ether linkages in its structure makes it susceptible to degradation under various stress conditions, such as hydrolysis and oxidation.[1][2]

Forced degradation studies, or stress testing, are essential to:

-

Elucidate the degradation pathways of the drug substance.

-

Identify the likely degradation products that could appear in the finished drug product under normal storage conditions.

-

Develop and validate a stability-indicating analytical method that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.

Experimental Protocols for Forced Degradation

The following protocols are based on established studies for inducing the degradation of this compound under various stress conditions.[1][3]

Preparation of Stock Solution

A stock solution of this compound is typically prepared at a concentration of 1 mg/mL in a suitable solvent, which is then subjected to different stress conditions.[1]

Stress Conditions

2.2.1. Acid Hydrolysis

-

Procedure: A solution of this compound is treated with 1.0 N HCl and heated.[1]

-

Temperature: 80°C[1]

-

Duration: 4 hours[1]

-

Post-treatment: The solution is neutralized with a suitable base (e.g., 1.0 N NaOH) and diluted with the mobile phase before analysis.[1]

2.2.2. Alkaline Hydrolysis

-

Reagent: 1.0 N Sodium Hydroxide (NaOH)[1]

-

Procedure: A solution of this compound is treated with 1.0 N NaOH and heated.[1]

-

Temperature: 80°C[1]

-

Duration: 4 hours[1]

-

Post-treatment: The solution is neutralized with a suitable acid (e.g., 1.0 N HCl) and diluted with the mobile phase before analysis.[1]

2.2.3. Neutral Hydrolysis

-

Reagent: Water[1]

-

Procedure: A solution of this compound in water is heated.[1]

-

Temperature: 80°C[1]

-

Duration: 12 hours[1]

2.2.4. Oxidative Degradation

-

Reagent: 15% Hydrogen Peroxide (H₂O₂)[1]

-

Procedure: A solution of this compound is treated with 15% H₂O₂ and heated in the dark to prevent photo-oxidation.[1]

-

Temperature: 70°C[1]

-

Duration: 4 hours[1]

2.2.5. Thermal Degradation

-

Condition: Dry heat and wet heat in the dark.[1]

-

Procedure: The solid drug is exposed to heat.[1]

-

Temperature: 100°C[1]

-

Duration: 24, 72, and 168 hours[1]

2.2.6. Photolytic Degradation

-

Condition: Exposure of the solid drug to fluorescent light and UV radiation.[1]

-

Intensity: 1.2 million lux hours for fluorescent light and 200 Wh/m² for UV light.[1]

Analytical Method for Separation and Detection

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is employed to separate this compound from its degradation products.[1][3][5][6]

-

Chromatographic Column: Reversed-phase C18 (250×4.6 mm, 5 μm)[1][3][5][6][7]

-

Mobile Phase: A mixture of methanol and water in a 55:45 (v/v) ratio.[1][3][5][6][7]

-

Flow Rate: 1 mL/min[1]

-

Detection Wavelength: 215 nm using a Photo Diode Array (PDA) detector.[1][3][5][6][7]

-

Injection Volume: 10 µL[1]

Data Presentation: Summary of Forced Degradation Studies

The results of the forced degradation studies are summarized in the table below, indicating the conditions under which this compound degrades and the number of degradation products formed.

| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation Observed | Number of Degradation Products |

| Acid Hydrolysis | 1.0 N HCl | 4 hours | 80°C | Yes | Multiple |

| Alkaline Hydrolysis | 1.0 N NaOH | 4 hours | 80°C | Yes | Multiple |

| Oxidative | 15% H₂O₂ | 4 hours | 70°C | Yes | Multiple |

| Neutral Hydrolysis | Water | 12 hours | 80°C | No | 0 |

| Thermal (Dry Heat) | Solid Drug | 168 hours | 100°C | No | 0 |

| Thermal (Wet Heat) | Solid Drug | 168 hours | 100°C | No | 0 |

| Photolytic | 1.2 million lux h (fluorescent), 200 Wh/m² (UV) | - | Ambient | No | 0 |

Data compiled from published research.[1]

Visualization of Experimental Workflow and Degradation Pathway

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the forced degradation studies and the proposed degradation pathway of this compound.

Caption: Experimental workflow for forced degradation of this compound.

Caption: Proposed degradation pathways of this compound.

Identification of Degradation Products

Studies have shown that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it remains stable under photolytic and thermal stress.[1][3] The degradation products, designated as products II through VIII, have been identified using LC-PDA and LC-MS techniques.[1][3][7] The structural elucidation of these degradation products is a critical step in understanding the degradation mechanism and ensuring the safety and efficacy of the final drug product.

Conclusion

The forced degradation studies of this compound reveal its degradation profile under various stress conditions. The drug is notably labile to hydrolytic (acidic and alkaline) and oxidative stress, leading to the formation of several degradation products. It exhibits stability against thermal and photolytic stress. The detailed experimental protocols and the stability-indicating HPLC method described herein provide a solid foundation for researchers and drug development professionals to conduct their own stability studies, ensuring the quality, safety, and efficacy of this compound formulations. The development of a robust stability-indicating method is paramount for the accurate analysis of the drug in the presence of its degradants during stability testing.[1]

References

- 1. Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Identification of Itopride Hydrochloride Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of degradation products of Itopride Hydrochloride, a gastroprokinetic agent. The information presented herein is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this compound. This document details the degradation pathways, summarizes quantitative data from forced degradation studies, and provides methodologies for the key experiments involved in the identification process.

Introduction to this compound and its Stability

This compound, chemically known as N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide hydrochloride, is susceptible to degradation under various stress conditions due to the presence of amide and ether linkages in its structure.[1] Understanding the degradation profile of this compound is a critical aspect of drug development and is mandated by regulatory bodies worldwide, including the International Conference on Harmonisation (ICH).[2] Forced degradation studies are essential to elucidate the intrinsic stability of the drug molecule, identify potential degradation products, and develop stability-indicating analytical methods.

Summary of Forced Degradation Studies

Forced degradation studies of this compound have been conducted under various stress conditions as per ICH guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress.[1] this compound has been found to be labile under acidic, alkaline, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[1]

A summary of the quantitative data from these studies is presented in the table below. The studies aimed for a target degradation of 10-20% to allow for the identification of relevant degradation products.[1]

| Stress Condition | Reagent/Parameters | Duration | Temperature | Percentage Degradation (%) | Number of Degradation Products |

| Acid Hydrolysis | 1.0 N HCl | 4 hours | 80°C | 15.2 | 2 |

| Alkaline Hydrolysis | 1.0 N NaOH | 4 hours | 80°C | 12.8 | 2 |

| Oxidative Degradation | 15% H₂O₂ | 4 hours | 70°C | 18.5 | 1 |

| Neutral Hydrolysis | Water | 12 hours | 80°C | No degradation observed | 0 |

| Dry Heat | - | 168 hours | 100°C | No degradation observed | 0 |

| Wet Heat | - | 168 hours | 100°C | No degradation observed | 0 |

| Photolytic (Fluorescent) | 1.2 million lux hours | - | - | No degradation observed | 0 |

| Photolytic (UV) | 200 Wh/m² | - | - | No degradation observed | 0 |

Identification and Characterization of Degradation Products

Several degradation products (DP) of this compound have been identified and characterized using liquid chromatography coupled with mass spectrometry (LC-MS). The table below summarizes the key degradation products observed under different stress conditions, along with their molecular masses.

| Degradation Product | Stress Condition | Molecular Mass (m/z) |

| DP-II | Acidic, Alkaline Hydrolysis | 194 |

| DP-III | Acidic, Alkaline Hydrolysis | 182 |

| DP-IV | Acidic, Alkaline Hydrolysis | 196 |

| DP-V | Acidic, Alkaline Hydrolysis | 182 |

| DP-VI | Acidic, Alkaline Hydrolysis | 151 |

| DP-VII | Acidic, Alkaline Hydrolysis | 138 |

| DP-VIII | Oxidative Degradation | 374 |

Note: The exact chemical structures and systematic names for all degradation products are not fully elucidated in the publicly available literature. The provided molecular masses are based on LC-MS analysis.

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the forced degradation and analysis of this compound.

Forced Degradation Studies

Objective: To induce the degradation of this compound under various stress conditions to generate potential degradation products.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.[1]

-

Acid Hydrolysis: To a suitable volume of the stock solution, add an equal volume of 1.0 N Hydrochloric Acid. Heat the mixture at 80°C for 4 hours. After cooling, neutralize the solution with 1.0 N Sodium Hydroxide.[1]

-

Alkaline Hydrolysis: To a suitable volume of the stock solution, add an equal volume of 1.0 N Sodium Hydroxide. Heat the mixture at 80°C for 4 hours. After cooling, neutralize the solution with 1.0 N Hydrochloric Acid.[1]

-

Oxidative Degradation: To a suitable volume of the stock solution, add an equal volume of 15% Hydrogen Peroxide. Keep the solution at 70°C for 4 hours in the dark.[1]

-

Neutral Hydrolysis: Mix a suitable volume of the stock solution with an equal volume of water. Heat the mixture at 80°C for 12 hours.[1]

-

Thermal Degradation (Dry Heat): Keep the solid drug substance in a hot air oven at 100°C for 168 hours.[1]

-

Thermal Degradation (Wet Heat): Expose the solid drug substance to 100°C with humidity for 168 hours.

-

Photolytic Degradation: Expose the solid drug substance to fluorescent light (1.2 million lux hours) and UV light (200 Wh/m²).[1]

Analytical Method for Separation and Identification

Objective: To separate this compound from its degradation products and to identify these products using High-Performance Liquid Chromatography (HPLC) coupled with a Photo Diode Array (PDA) detector and a Mass Spectrometer (MS).

Chromatographic Conditions:

-

Column: Reversed-phase C18 (250 mm x 4.6 mm, 5 µm particle size)[1]

-

Mobile Phase: Methanol and Water (55:45, v/v)[1]

-

Flow Rate: 1.0 mL/min[1]

-

Detection Wavelength: 215 nm (PDA)[1]

-

Mass Spectrometry: Electrospray Ionization (ESI) in positive mode for identification of molecular masses of degradation products.

Visualizations

Proposed Degradation Pathway of this compound

The following diagram illustrates the proposed degradation pathway of this compound under hydrolytic and oxidative stress conditions. The primary degradation routes involve the hydrolysis of the amide and ether linkages.

Caption: Proposed degradation pathway of this compound.

Experimental Workflow for Degradation Product Identification

The following diagram outlines the systematic workflow followed for the identification and characterization of this compound degradation products.

Caption: Workflow for Itopride degradation product analysis.

References

Preclinical Pharmacological Profile of Itopride Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itopride hydrochloride is a substituted benzamide derivative with potent gastroprokinetic and anti-emetic properties. Chemically designated as N-[4-[2-(Dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide hydrochloride, it is utilized in the management of functional dyspepsia and other gastrointestinal disorders associated with dysmotility.[1] Its efficacy stems from a unique dual mechanism of action that distinguishes it from other prokinetic agents.[1][2] This technical guide provides an in-depth summary of the preclinical pharmacological data that characterize this compound, with a focus on its pharmacodynamics, pharmacokinetics, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound enhances gastrointestinal motility through a synergistic dual mechanism: antagonism of dopamine D2 receptors and inhibition of acetylcholinesterase (AChE).[1][3][4]

-

Dopamine D2 Receptor Antagonism: Dopamine acts as an inhibitory neurotransmitter in the gastrointestinal tract, suppressing acetylcholine (ACh) release from myenteric motor neurons via D2 receptors.[2][5] By antagonizing these D2 receptors, Itopride removes this inhibitory effect, leading to an increased release of ACh.[5][6] This action is particularly prominent in the upper gastrointestinal tract.[1][7]

-

Acetylcholinesterase (AChE) Inhibition: Itopride reversibly inhibits the enzyme AChE, which is responsible for the degradation of acetylcholine in the synaptic cleft.[2][8] This inhibition leads to an accumulation of ACh, prolonging its effect on muscarinic (M3) receptors located on gastrointestinal smooth muscle cells.[5]

The combined result is a significant increase in local acetylcholine concentration and activity, which enhances the amplitude of gastric contractions, increases lower esophageal sphincter (LES) pressure, and accelerates gastric emptying.[1]

Preclinical Pharmacodynamics

The prokinetic and anti-emetic effects of Itopride have been characterized in various in vivo and in vitro preclinical models.

Gastrointestinal Motility

-

In Vivo Studies (Conscious Dogs): In conscious dogs equipped with strain gauge force transducers, intraduodenal (i.d.) administration of Itopride at doses of 10 mg/kg or more significantly increased gastric contractile force.[2] The prokinetic threshold dose was found to be 10 mg/kg (i.d.).[2] Itopride also restored gastric motility that was inhibited by dopamine infusion, demonstrating its D2 antagonistic effect in vivo.[2] Furthermore, studies showed Itopride stimulates contractile activity from the stomach through to the colon.

-

In Vitro Studies (Guinea Pig): In isolated guinea pig ileum and colon preparations, Itopride demonstrated a stimulatory effect on both peristaltic and segmental motility. It was shown to accelerate the propagation velocity of peristalsis in the ileum and shorten colonic transit time. This effect is mediated by both its AChE inhibitory and dopamine D2 receptor antagonistic properties.

Anti-Emetic Effects

The anti-emetic action of Itopride is mediated through its antagonism of D2 receptors located in the chemoreceptor trigger zone (CTZ) of the medulla oblongata. In preclinical studies, Itopride demonstrated a dose-dependent inhibition of apomorphine-induced vomiting in dogs at oral doses ranging from 10 to 100 mg/kg.[1][2]

Acetylcholinesterase Inhibition

Studies on electric eel AChE and guinea pig gastrointestinal cholinesterase confirmed Itopride's inhibitory action. The inhibition is reversible and of a "mixed" type, though primarily uncompetitive.[8] Itopride shows a preference for AChE over butyrylcholinesterase (BuChE).[8]

Preclinical Pharmacokinetics

The pharmacokinetic profile of Itopride has been evaluated in several animal species.

-

Absorption: Itopride is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration.[1]

-

Distribution: Itopride is extensively distributed in tissues. In rats, the volume of distribution (Vd) was determined to be 6.1 L/kg.[1] It exhibits approximately 96% plasma protein binding, primarily to albumin.[1] Due to its high polarity, Itopride does not significantly cross the blood-brain barrier, which minimizes the risk of central nervous system side effects.

-

Metabolism: The primary metabolic pathway for Itopride is N-oxidation of the tertiary amine N-dimethyl group, which is catalyzed by flavin-containing monooxygenase 3 (FMO3), not the cytochrome P450 system. This results in the formation of an inactive N-oxide metabolite.

-

Excretion: Itopride and its metabolites are primarily excreted via the urine.[1]

Data Presentation: Summary Tables

Table 1: Preclinical Pharmacodynamic Parameters of this compound

| Parameter | Species/System | Value | Reference(s) |

| Dopamine D2 Receptor Affinity (Ki) | - | Antagonism confirmed in vivo; specific preclinical Ki value not publicly available. | [2] |

| AChE Inhibition (IC50) | Guinea Pig Gastrointestinal AChE | ~0.5 µM | [8] |

| Prokinetic Effect (Threshold Dose) | Conscious Dog (Gastric Motility) | 10 mg/kg, i.d. | [2] |

| Anti-Emetic Effect (Effective Dose) | Dog (Apomorphine-induced emesis) | 10 - 100 mg/kg, p.o. | [1][2] |

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Parameter | Species | Administration | Value | Reference(s) |

| Volume of Distribution (Vd) | Rat | - | 6.1 L/kg | [1] |

| Cmax, Tmax, AUC, t1/2 | Rat/Dog | Oral | Data not readily available in published literature. | - |

| Plasma Protein Binding | - | - | ~96% | [1] |

Key Experimental Protocols

In Vivo Gastrointestinal Motility Assessment (Conscious Dog)

This protocol outlines the measurement of GI motility using chronically implanted strain gauge force transducers.

-

Animal Preparation: Beagle dogs are surgically implanted with strain gauge force transducers on the serosal surfaces of the gastric body, antrum, and duodenum to measure circular muscle contractions. Wires from the transducers are passed subcutaneously to the dorsal neck and exteriorized.

-

Recovery: Animals are allowed a post-operative recovery period of at least 3 weeks to ensure stable motility patterns.

-

Experimental Procedure:

-

Dogs are fasted overnight but allowed free access to water.

-

A standard meal is provided, and the digestive state of motor activity is recorded for a baseline period.

-

This compound, dissolved in a suitable vehicle, is administered via an intraduodenal catheter.

-

Contractile activity is continuously recorded using a polygraph system connected to the transducers.

-

-

Data Analysis: The contractile force is quantified by measuring the area under the contraction curve. The motility index (MI) is calculated and compared between baseline and post-drug administration periods.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman Method)

This colorimetric assay quantifies AChE activity and its inhibition.

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is quantified spectrophotometrically at 412 nm.

-

Reagents:

-

Phosphate buffer (0.1 M, pH 8.0)

-

AChE enzyme solution (e.g., from electric eel)

-

DTNB solution (10 mM)

-

ATCI solution (14 mM)

-

This compound solutions at various concentrations.

-

-

Procedure (96-well plate format):

-

To each well, add 140 µL of phosphate buffer, 10 µL of AChE solution, and 10 µL of the Itopride solution (or vehicle for control).

-

Incubate the plate for 10-15 minutes at 25°C.

-

Add 10 µL of DTNB to the mixture.

-

Initiate the reaction by adding 10 µL of ATCI.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis: The rate of reaction (change in absorbance over time) is calculated. The percentage of inhibition is determined using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100. The IC50 value is calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.

Dopamine D2 Receptor Binding Assay (Representative Protocol)

This protocol describes a typical radioligand binding assay to determine the affinity of a compound for D2 receptors.

-

Principle: The assay measures the ability of a test compound (Itopride) to compete with a radiolabeled ligand (e.g., [³H]-Spiperone or [³H]-Raclopride) for binding to D2 receptors in a tissue or cell membrane preparation.

-

Materials:

-

Membrane preparation from cells expressing human D2 receptors (e.g., CHO cells) or from rat striatum.

-

Radioligand (e.g., [³H]-Spiperone).

-

Incubation buffer (e.g., Tris-HCl with ions like MgCl₂, CaCl₂).

-

Non-specific binding agent (e.g., Haloperidol at a high concentration).

-

This compound solutions at various concentrations.

-

-

Procedure:

-

In assay tubes, combine the membrane preparation, radioligand, and either buffer (for total binding), non-specific agent (for non-specific binding), or Itopride solution (for competition).

-

Incubate the mixture (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Specific binding is calculated as Total Binding - Non-specific Binding. The data are analyzed using non-linear regression to determine the IC50 value of Itopride. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

References

- 1. verification.fda.gov.ph [verification.fda.gov.ph]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Applying pharmacokinetics to veterinary clinical practice. | Semantic Scholar [semanticscholar.org]

- 5. selleckchem.com [selleckchem.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. High affinity dopamine D2 receptor radioligands. 2. [125I]epidepride, a potent and specific radioligand for the characterization of striatal and extrastriatal dopamine D2 receptors [inis.iaea.org]

Acetylcholinesterase Inhibitory Activity of Itopride Hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itopride Hydrochloride is a prokinetic agent with a dual mechanism of action, making it a subject of significant interest in gastroenterology and pharmacology.[1][2][3] One of its primary functions is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][4] This inhibition leads to an increase in the concentration of the neurotransmitter acetylcholine (ACh) in the gastrointestinal (GI) tract, thereby enhancing GI motility and addressing symptoms of functional dyspepsia and other motility disorders.[3][5][6] This technical guide provides an in-depth overview of the acetylcholinesterase inhibitory activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory potency of this compound against acetylcholinesterase has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Parameter | Value | Enzyme Source | Notes | Reference |

| IC50 | 2.04 ± 0.27 µM | Electric Eel Acetylcholinesterase (AChE) | Itopride was found to be a potent inhibitor of AChE. | [1][4] |

| IC50 | ~0.5 µM | Guinea Pig Gastrointestinal Cholinesterase (ChE) | Inhibition was measured in the presence of a selective butyrylcholinesterase (BuChE) inhibitor. | [1][4] |

| Selectivity | ~100-fold higher for AChE over BuChE | Electric Eel AChE vs. Horse Serum BuChE | Demonstrates a preferential inhibition of acetylcholinesterase. | [1][4] |

Kinetic Analysis:

Studies utilizing double reciprocal plots have indicated that this compound exhibits a "mixed" type of inhibition against acetylcholinesterase.[1][4] This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[1][4] The inhibition by Itopride has also been characterized as reversible .[1][4]

Signaling Pathway of Acetylcholinesterase Inhibition by Itopride in the Gastrointestinal Tract

Itopride's prokinetic effects stem from its ability to increase acetylcholine levels in the neuromuscular junction of the gastrointestinal smooth muscle. The following diagram illustrates the signaling pathway.

Experimental Protocols

The determination of the acetylcholinesterase inhibitory activity of this compound is typically performed using a modified version of the Ellman's method.[7] This colorimetric assay is a widely accepted standard for measuring AChE activity.[8]

Principle of the Assay:

The assay measures the activity of AChE by quantifying the hydrolysis of acetylthiocholine (ATCh) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[7] The rate of color formation is directly proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (e.g., from electric eel)

-

This compound

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure for IC50 Determination:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate buffer or DMSO) and create a series of dilutions to be tested.

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a solution of ATCh in phosphate buffer.

-

Prepare a solution of DTNB in phosphate buffer.

-

-

Assay in 96-Well Plate:

-

To each well, add:

-

Phosphate buffer

-

AChE solution

-

Varying concentrations of this compound solution (or vehicle for control wells).

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add the ATCh solution to each well to start the enzymatic reaction.

-

-

Color Development and Measurement:

-

Immediately after adding ATCh, add the DTNB solution to each well.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader to monitor the formation of the yellow product.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value is the concentration of this compound that causes 50% inhibition of AChE activity, determined by fitting the data to a suitable dose-response curve.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for determining the acetylcholinesterase inhibitory activity of a compound like this compound.

Conclusion

This compound is a potent, reversible, and mixed-type inhibitor of acetylcholinesterase.[1][4] This inhibitory activity is a cornerstone of its prokinetic efficacy, leading to increased acetylcholine levels and enhanced gastrointestinal motility.[3][5][6] The quantitative data and experimental methodologies outlined in this whitepaper provide a comprehensive technical foundation for researchers and drug development professionals working with this compound and in the broader field of gastrointestinal motility disorders.

References

- 1. Characterization of acetylcholinesterase-inhibition by itopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An In-depth Analysis of this compound's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 3. jkscience.org [jkscience.org]

- 4. researchgate.net [researchgate.net]

- 5. pharmatutor.org [pharmatutor.org]

- 6. emjreviews.com [emjreviews.com]

- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

Itopride Hydrochloride: A Technical Guide to Physicochemical Properties and Salt Form Selection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itopride is a prokinetic agent with a dual mechanism of action, functioning as both a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[1][2] This unique combination of activities enhances gastrointestinal motility, making it an effective treatment for functional dyspepsia and other gastrointestinal disorders characterized by delayed gastric emptying.[3][4] The therapeutic efficacy and manufacturability of an active pharmaceutical ingredient (API) are intrinsically linked to its physicochemical properties. For Itopride, the selection of the hydrochloride salt form is a critical decision in its development, profoundly influencing key characteristics such as solubility, stability, and bioavailability.

This technical guide provides an in-depth analysis of the essential physicochemical properties of Itopride Hydrochloride. It details the experimental protocols for their determination, discusses the rationale behind the selection of the hydrochloride salt, and visually represents key processes and mechanisms to support drug development professionals in their research.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an API is fundamental to formulation development, quality control, and ensuring consistent clinical performance. The key properties of this compound are summarized below.

Data Presentation: Summary of Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Name | N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide;hydrochloride | [5] |

| Molecular Formula | C₂₀H₂₆N₂O₄ · HCl | [6] |

| Molecular Weight | 394.89 g/mol | [4][6] |

| Appearance | White to off-white or pale yellowish-white crystalline powder | [4][5] |

| Melting Point | 191-198 °C | [4][5] |

| pKa (Strongest Basic) | 8.77 (Predicted) | [7] |

| UV λmax | 258 nm (in Methanol) | [8] |

| pH (in solution) | 4.0 - 5.0 | [4] |

| Solubility | ||

| Water | Very soluble / Soluble (78 mg/mL at 25°C) | [4][8][9] |

| Methanol | Freely soluble / Soluble | [4][8] |

| Ethanol | Sparingly soluble (38 mg/mL at 25°C) | [4][9] |

| Glacial Acetic Acid | Freely soluble | [4] |

| DMSO | Soluble (78 mg/mL at 25°C) | [9] |

| Acetic Anhydride | Practically insoluble | [4] |

| Ether | Practically insoluble | [4] |

Salt Form Selection: The Rationale for Hydrochloride

The selection of an appropriate salt form for an API is a critical step in drug development, aimed at optimizing the drug's physical and chemical properties to ensure safety, efficacy, and manufacturability. Itopride is a basic compound, owing to its tertiary amine (dimethylamino) group, which can be protonated to form a salt. The choice of this compound is deliberate and offers several key advantages.[10]

Key Advantages of the Hydrochloride Salt Form:

-

Enhanced Aqueous Solubility: The primary reason for forming a salt of a basic drug is often to improve its solubility in water. The hydrochloride salt of Itopride is significantly more water-soluble than its free base form.[10][11] This high water solubility is crucial for a drug intended for oral administration, as it facilitates dissolution in the gastrointestinal tract, a prerequisite for absorption and achieving therapeutic bioavailability.[12]

-

Improved Stability: Hydrochloride salts are generally crystalline and exhibit greater physical and chemical stability compared to their corresponding free bases.[10][13] This stability simplifies handling during manufacturing, extends shelf-life, and ensures consistent potency of the final drug product.

-

Ease of Purification and Handling: The crystalline nature of hydrochloride salts makes them easier to purify through recrystallization, allowing for a high-purity API.[12] As solids, they are also easier to handle, weigh, and process into various dosage forms, such as tablets, compared to free bases which can be oily or amorphous.[14]

-

Favorable pH Profile: The hydrochloride salt provides a pH of 4.0-5.0 in solution, which can contribute to the stability of the drug in formulations.[4]

Caption: Logical workflow for the selection of this compound salt form.

Experimental Protocols

The accurate determination of physicochemical properties relies on standardized and validated experimental methods. Below are detailed protocols for key analyses relevant to this compound.

Melting Point Determination (Capillary Method - USP <741>)

This method determines the temperature range over which the crystalline solid transitions to a liquid.

-

Apparatus: A calibrated melting point apparatus consisting of a heating block, a temperature control unit, a thermometer or digital sensor, and a capillary tube holder.[15]

-

Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube (typically 0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[15]

-

Procedure:

-

The heating block is pre-heated to a temperature approximately 5-10°C below the expected melting point of this compound.[15]

-

The capillary tube is inserted into the apparatus.

-

The temperature is increased at a controlled rate, typically 1°C per minute.[15]

-

The "onset" temperature (the point at which the substance begins to collapse or liquefy) and the "clear point" temperature (the point at which the substance is completely melted) are recorded. This range is the melting range.[15]

-

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic solubility of a compound.

-

Apparatus: A constant temperature orbital shaker or water bath, vials with screw caps, analytical balance, filtration device (e.g., syringe filters), and a quantitative analysis system (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound solid is added to a vial containing a known volume of the solvent (e.g., water, buffer of a specific pH). The presence of undissolved solid is essential to ensure saturation.

-

The vial is sealed and placed in the shaker, maintained at a constant temperature (e.g., 25°C or 37°C).

-

The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the solid and the solution.

-

After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered to remove all undissolved solids.

-

The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as HPLC-UV. This concentration represents the equilibrium solubility.

-

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant by measuring pH changes during titration.

-

Apparatus: A calibrated potentiometer with a pH electrode, a magnetic stirrer, and a burette for precise addition of titrant.[6][7]

-

Procedure:

-

A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture). A constant ionic strength is maintained using an inert salt like KCl.[7]

-

The solution is placed in a vessel on the magnetic stirrer, and the pH electrode is immersed.

-

For Itopride (a basic compound's salt), the solution is titrated with a standardized strong base (e.g., 0.1 M NaOH).[6][7]

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.

-

Caption: General experimental workflow for API physicochemical characterization.

Stability Profile

Forced degradation studies are essential to understand the intrinsic stability of an API and to develop stability-indicating analytical methods. As per ICH guidelines, these studies expose the drug to harsh conditions to identify potential degradation products.

Studies on this compound have shown the following stability profile:

-

Susceptible to Degradation: The molecule is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative stress conditions. The benzamide, amide, and ether linkages in its structure are prone to cleavage under these conditions.[8]

-

Stable Conditions: this compound is reported to be stable under photolytic (light) and thermal (heat) stress, with no significant degradation observed under these conditions.

A typical forced degradation study protocol involves:

-

Acid/Base Hydrolysis: Refluxing the drug in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.[11]

-

Oxidation: Treating the drug with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Thermal Stress: Exposing the solid drug to dry heat (e.g., 60-80°C).[2]

-

Photostability: Exposing the drug to a combination of UV and visible light, as specified by ICH Q1B guidelines (minimum 1.2 million lux hours and 200 watt-hours/m²).

Mechanism of Action

Itopride enhances gastrointestinal motility through a synergistic dual mechanism.

-

Dopamine D2 Receptor Antagonism: Dopamine acts as an inhibitory neurotransmitter in the gastrointestinal tract by binding to D2 receptors on myenteric motor neurons, which suppresses acetylcholine (ACh) release. Itopride blocks these D2 receptors, thereby removing this inhibitory effect and promoting the release of ACh.[1]

-

Acetylcholinesterase (AChE) Inhibition: Itopride also inhibits the AChE enzyme, which is responsible for the breakdown of ACh in the synaptic cleft. This inhibition leads to a further increase in the local concentration of ACh.[3]

The resulting elevated levels of acetylcholine enhance the contraction of smooth muscle in the gut wall, leading to increased gastric motility, accelerated gastric emptying, and improved gastroduodenal coordination.[1][4]

Caption: Dual mechanism of action of this compound.

Conclusion

The physicochemical properties of this compound, particularly its high water solubility and stability, are direct consequences of its selection as a hydrochloride salt. This form optimizes the API for oral administration and robust manufacturing. A comprehensive understanding of its melting point, pKa, solubility profile, and stability is crucial for developing formulations that are safe, effective, and consistent. The detailed experimental protocols and logical workflows presented in this guide serve as a valuable resource for researchers and developers working with this compound and other similar APIs, facilitating a science-driven approach to pharmaceutical development.

References

- 1. Itopride | C20H26N2O4 | CID 3792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. verification.fda.gov.ph [verification.fda.gov.ph]

- 5. This compound - LKT Labs [lktlabs.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. selleckchem.com [selleckchem.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. tsijournals.com [tsijournals.com]

- 12. Chromatographic determination of this compound in the presence of its degradation products | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 13. ijpsm.com [ijpsm.com]

- 14. Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Dissolution Testing of Itopride Hydrochloride Tablets

This document provides detailed application notes and standardized protocols for the in vitro dissolution testing of Itopride Hydrochloride tablets. The methodologies outlined are compiled from non-pharmacopoeial monographs and scientific literature, covering both immediate-release and sustained-release formulations. These protocols are intended for researchers, scientists, and drug development professionals to ensure consistent and reproducible dissolution testing.

Introduction

This compound is a prokinetic agent used for the treatment of gastrointestinal symptoms. Dissolution testing is a critical quality control parameter that ensures batch-to-batch consistency and can provide insights into the in vivo performance of the drug product. The following sections detail the equipment, reagents, and procedures for testing this compound tablets.

Data Presentation: Dissolution Parameters

The following tables summarize the common dissolution conditions for both immediate and sustained-release this compound tablets based on published methods.

Table 1: Dissolution Parameters for Immediate-Release this compound Tablets

| Parameter | Condition |

| Apparatus | USP Apparatus 1 (Basket) or USP Apparatus 2 (Paddle) |

| Dissolution Medium | 900 mL of water or 0.1 N HCl |

| Agitation Speed | 50 rpm |

| Temperature | 37 ± 0.5 °C |

| Sampling Time | 45 minutes |

| Acceptance Criteria | Not less than 70% of the labeled amount of Itopride HCl is dissolved in 45 minutes[1]. |

Table 2: Dissolution Parameters for Sustained-Release this compound Tablets

| Parameter | Condition 1 | Condition 2 |

| Apparatus | USP Apparatus 2 (Paddle) | USP Apparatus 1 (Basket) |

| Dissolution Medium | 900 mL of 0.1 N HCl[2] | 900 mL of simulated gastric fluid (pH 1.2) for 2 hours, followed by simulated intestinal fluid (pH 6.8)[3] |

| Agitation Speed | 75 rpm | 50 rpm[3] |

| Temperature | 37 ± 0.5 °C | 37 ± 0.5 °C[3] |

| Sampling Times | 2, 4, 8, 12, 16, and 20 hours | Multiple time points up to 12 or 24 hours[3] |

| Acceptance Criteria | Varies based on the specific formulation and release profile. | Varies based on the specific formulation and release profile. |

Experimental Protocols

The following are detailed protocols for the dissolution testing of this compound tablets.

Protocol for Immediate-Release Tablets

Objective: To determine the dissolution rate of immediate-release this compound tablets.

Materials:

-

This compound tablets

-

This compound Reference Standard (RS)

-

Deionized water or 0.1 N Hydrochloric acid

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation of Dissolution Medium: Prepare 900 mL of either deionized water or 0.1 N HCl per dissolution vessel. Degas the medium before use.

-

Apparatus Setup: Set up the dissolution apparatus (USP Apparatus 1 or 2) and equilibrate the dissolution medium to 37 ± 0.5 °C.

-

Standard Solution Preparation: Accurately weigh a suitable amount of this compound RS and prepare a standard solution of known concentration in the dissolution medium.

-

Dissolution Test:

-

Place one tablet in each of the six dissolution vessels.

-

Start the apparatus at the specified speed (50 rpm).

-

After 45 minutes, withdraw a sample from each vessel. Filter the samples through a 0.45 µm syringe filter.

-

-

Sample Analysis (UV Method):

-

Measure the absorbance of the filtered sample and the standard solution at approximately 258 nm[4] using the dissolution medium as a blank.

-

Calculate the percentage of Itopride HCl dissolved.

-

Protocol for Sustained-Release Tablets

Objective: To determine the dissolution profile of sustained-release this compound tablets.

Materials:

-

This compound sustained-release tablets

-

This compound Reference Standard (RS)

-

0.1 N Hydrochloric acid

-

Phosphate buffer (pH 6.8)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

HPLC system

Procedure:

-

Preparation of Dissolution Media: Prepare 900 mL of 0.1 N HCl and phosphate buffer (pH 6.8) per dissolution vessel. Degas the media before use.

-

Apparatus Setup: Set up the dissolution apparatus (USP Apparatus 2) and equilibrate the 0.1 N HCl to 37 ± 0.5 °C.

-

Standard Solution Preparation: Prepare a standard stock solution of this compound RS in the dissolution medium. Prepare working standards by diluting the stock solution to concentrations bracketing the expected sample concentrations at each time point.

-

Dissolution Test:

-

Place one tablet in each of the six dissolution vessels containing 0.1 N HCl.

-

Start the apparatus at the specified speed (e.g., 75 rpm).

-

Withdraw samples at the specified time points (e.g., 2, 4, 8, 12, 16, and 20 hours).

-

After each sampling, replace the withdrawn volume with fresh, pre-warmed dissolution medium.

-

For a two-stage dissolution, after the initial time in acid, the medium can be changed to phosphate buffer (pH 6.8).

-

-

Sample Analysis (HPLC Method):

-

Filter the samples through a 0.45 µm syringe filter.

-

Analyze the samples and standards using a validated HPLC method. A typical method is described in Table 3.

-

Calculate the cumulative percentage of Itopride HCl dissolved at each time point.

-

Table 3: Example HPLC Method for Analysis of Dissolution Samples

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm)[5] |

| Mobile Phase | 10mM Phosphate buffer (pH 3.0, adjusted with triethylamine) : Acetonitrile (50:50 v/v)[5] |

| Flow Rate | 1.0 mL/min[5] |

| Detection Wavelength | 235 nm[5] or 258 nm[1] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the dissolution testing of this compound tablets.

Caption: Experimental workflow for in vitro dissolution testing of Itopride HCl tablets.

Caption: Logical relationships in Itopride HCl tablet dissolution testing.

References

Application Note: Quantification of Itopride Hydrochloride in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of Itopride Hydrochloride in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method employs a simple liquid-liquid extraction (LLE) procedure for sample preparation and utilizes Multiple Reaction Monitoring (MRM) for accurate quantification. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of Itopride.

Introduction

This compound is a gastroprokinetic agent that enhances gastrointestinal motility.[1][2] It is prescribed for the treatment of various gastrointestinal disorders, including functional dyspepsia and chronic gastritis.[1][3] Accurate and reliable quantification of Itopride in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[4][5] This application note details a robust LC-MS/MS method for the determination of this compound in human plasma.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in human plasma is depicted below.

Caption: Experimental workflow for Itopride quantification.

Materials and Methods

Chemicals and Reagents

-

This compound (Reference Standard)

-

Acetonitrile (HPLC Grade)[6]

-

Water (HPLC Grade)

-

Formic Acid (AR Grade)[3]

-

Ethyl Acetate (AR Grade)[3]

-

Human Plasma (Blank)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution.

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.[3][4]

Experimental Protocols

Standard and Sample Preparation

Stock and Working Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.[7]

-

Prepare a stock solution of the Internal Standard (IS) in methanol.

-

Prepare working standard solutions by serial dilution of the stock solution with the mobile phase to create calibration standards.[7]

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the IS working solution.

-

Vortex the mixture for 10-15 minutes.[8]

-

Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100-200 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[9]

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions. Method optimization is recommended for specific instrumentation.

Liquid Chromatography:

| Parameter | Condition 1 | Condition 2 |

| Column | YMC C18, 5 µm[4][5] | Phenomenex Luna C18 (150 mm × 2.0 mm, 5 μm)[6] |

| Mobile Phase | A: 1 mM Ammonium Acetate (pH 4.0)[4][5]B: Methanol[4][5] | A: 0.1% Formic Acid + 10 mmol Ammonium Formate in Water[6]B: Acetonitrile[6] |

| Gradient/Isocratic | Isocratic (20:80, v/v)[4][5] | Isocratic (40:60, v/v)[6] |

| Flow Rate | Not specified | 0.2 mL/min[6] |

| Column Temperature | Ambient | 40 °C[6] |

| Injection Volume | Not specified | Not specified |

Mass Spectrometry:

| Parameter | Setting |

| Ion Source | Electrospray Ionization (ESI), Positive Mode[4][6] |

| Scan Type | Multiple Reaction Monitoring (MRM)[3][4] |

| MRM Transitions | Itopride: m/z 359.5 → 166.1[4][5], m/z 359.1 → 72.3[3], m/z 359.9 → 71.9[6]Sulpiride (IS): m/z 342.3 → 111.6[4][5]Pantoprazole (IS): m/z 384.1 → 138.1[3] |

| Ion Spray Voltage | Optimized for specific instrument |

| Source Temperature | Optimized for specific instrument |

Quantitative Data Summary

The following tables summarize the quantitative performance of published LC-MS/MS methods for this compound.

Table 1: Linearity and Sensitivity

| Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |

| 0.5 - 1000 | 0.5 | 0.9999 | [4][5] |

| 3.33 - 500 | 3.33 | Not specified | [3] |

| 14.0 - 1000 | 14.0 | Not specified | [6] |

Table 2: Accuracy and Precision

| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |

| Not specified | 5.17 - 9.50 | 2.31 - 3.68 | ≥ 96.91 | ≥ 97.81 | [6] |

Table 3: Recovery

| Analyte | Extraction Method | Recovery (%) | Reference |

| Itopride | LLE with Butyl Acetate | > 66.04 | [6] |

| Itopride | LLE with Ethyl Acetate | Not specified | [3] |

Itopride Fragmentation Pathway

The fragmentation of the protonated Itopride molecule ([M+H]⁺) in the mass spectrometer is essential for selecting specific MRM transitions.

Caption: Proposed fragmentation of Itopride.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and high selectivity of the MS/MS detection make this method well-suited for high-throughput analysis in clinical and research settings. The provided protocols and data can serve as a valuable starting point for researchers and drug development professionals.

References

- 1. A Simple RP-HPLC Method for Quantitation of Itopride HCl in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmatutor.org [pharmatutor.org]

- 3. researchgate.net [researchgate.net]

- 4. Determination of itopride in human plasma by liquid chromatography coupled to tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsonline.com [ijpsonline.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Testing of Itopride Hydrochloride in Animal Models of Gastroparesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastroparesis is a debilitating disorder characterized by delayed gastric emptying of solid food in the absence of mechanical obstruction. This condition can lead to symptoms such as nausea, vomiting, early satiety, bloating, and abdominal pain. The development of effective prokinetic agents is a key focus in gastroenterological research. Itopride Hydrochloride is a prokinetic agent with a dual mechanism of action, making it a promising candidate for the treatment of gastroparesis.[1][2] It acts as a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[1][2][3] This dual action increases acetylcholine concentrations in the gastrointestinal tract, leading to enhanced gastric motility and accelerated gastric emptying.[1][3]

These application notes provide detailed protocols for inducing gastroparesis in animal models and for the subsequent in vivo evaluation of this compound's efficacy. The protocols are designed to be reproducible and to provide a framework for preclinical assessment of this and other prokinetic agents.

Mechanism of Action of this compound

This compound enhances gastrointestinal motility through a synergistic dual mechanism:

-

Dopamine D2 Receptor Antagonism: Dopamine has an inhibitory effect on gastrointestinal motility by binding to D2 receptors. Itopride blocks these receptors, preventing dopamine's inhibitory action and thereby promoting gastric motility.[1]

-

Acetylcholinesterase (AChE) Inhibition: Itopride inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine.[1][2] This leads to an increased concentration of acetylcholine at the neuromuscular junction in the gut wall.

The elevated acetylcholine levels stimulate muscarinic receptors on smooth muscle cells, enhancing contractility and promoting peristalsis, which accelerates gastric emptying.[1]

Animal Models of Gastroparesis

The selection of an appropriate animal model is critical for the preclinical evaluation of prokinetic agents. Several models have been developed to mimic the delayed gastric emptying seen in human gastroparesis.

Diabetic Gastroparesis Model (Streptozotocin-Induced)

Diabetic gastroparesis is a common complication of diabetes. This model is induced by the administration of streptozotocin (STZ), a chemical that is toxic to the insulin-producing beta cells of the pancreas.

Experimental Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats (200-250 g).

-

Induction:

-

Fast the rats overnight but allow free access to water.

-

Prepare a fresh solution of streptozotocin (STZ) in cold 0.1 M citrate buffer (pH 4.5).

-

Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg body weight.

-

Provide the animals with 5% sucrose solution for the first 24 hours post-injection to prevent hypoglycemic shock.

-

Monitor blood glucose levels 48-72 hours after STZ injection. Animals with fasting blood glucose levels above 250 mg/dL are considered diabetic.

-

Gastroparesis typically develops over 4-8 weeks. Confirmation of delayed gastric emptying should be performed before initiating drug testing.

-

Pharmacologically-Induced Gastroparesis Models

These models utilize pharmacological agents to induce a temporary delay in gastric emptying, which is useful for acute screening of prokinetic drugs.

Atropine is a muscarinic receptor antagonist that inhibits gastrointestinal motility.

Experimental Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats (200-250 g).

-

Induction:

Cisplatin, a chemotherapeutic agent, is known to cause gastrointestinal side effects, including delayed gastric emptying.[5]

Experimental Protocol:

-

Animals: Male Wistar rats or mice.

-

Induction:

-

Administer a single intraperitoneal (i.p.) injection of cisplatin at a dose of 5-10 mg/kg body weight.[5]

-

Delayed gastric emptying is typically observed within 24-72 hours post-injection.

-

In Vivo Testing of this compound

The following protocols describe the administration of this compound and the subsequent measurement of gastric emptying in the established gastroparesis models.

Experimental Workflow

Drug Preparation and Administration

-

Preparation: Prepare a solution of this compound in sterile saline or distilled water.

-

Dosage: A dose of 100 mg/kg (s.c.) has been shown to be effective in enhancing gastric antral motility in rats.[6] Dose-response studies may be necessary to determine the optimal dose for a specific model.

-

Administration: Administer the prepared solution via oral gavage (p.o.) or subcutaneous (s.c.) injection 30-60 minutes before the administration of the test meal.

Measurement of Gastric Emptying (Phenol Red Meal Assay)

This is a widely used and reliable method for quantifying gastric emptying in rodents.

Protocol:

-

Test Meal Preparation: Prepare a 1.5% methylcellulose solution containing 0.05% phenol red as a non-absorbable marker.

-

Administration: Administer 1.5 mL of the phenol red meal to each rat via oral gavage.

-

Euthanasia and Sample Collection: At a predetermined time point (e.g., 20 minutes) after the test meal administration, euthanize the animals by cervical dislocation.

-

Immediately clamp the pylorus and cardia of the stomach and carefully dissect it out.

-

Phenol Red Extraction:

-

Homogenize the entire stomach in 100 mL of 0.1 N NaOH.

-

Allow the homogenate to settle for 1 hour at room temperature.

-

To 5 mL of the supernatant, add 0.5 mL of 20% trichloroacetic acid (w/v) to precipitate proteins.

-

Centrifuge at 3000 rpm for 20 minutes.

-

To 4 mL of the resulting supernatant, add 4 mL of 0.5 N NaOH.

-

-

Spectrophotometry: Measure the absorbance of the final solution at 560 nm.

-

Calculation:

-

To determine the total amount of phenol red administered, a group of rats is sacrificed immediately after receiving the test meal, and the above procedure is followed. The average absorbance from this group serves as the baseline (0% emptying).

-

Gastric emptying (%) is calculated using the following formula: Gastric Emptying (%) = (1 - [Absorbance of test group / Average absorbance of 0-minute group]) x 100

-

Data Presentation

The following tables present illustrative data on the effect of this compound on gastric emptying in different animal models of gastroparesis. This data is based on the expected outcomes from the literature and should be replaced with actual experimental results.

Table 1: Effect of this compound on Gastric Emptying in a Diabetic Gastroparesis Rat Model

| Treatment Group | N | Gastric Emptying (%) at 20 min (Mean ± SEM) |

| Normal Control | 8 | 85.2 ± 3.5 |

| Diabetic Control (Vehicle) | 8 | 45.8 ± 4.2 |

| Itopride HCl (50 mg/kg, p.o.) | 8 | 65.1 ± 3.9* |

| Itopride HCl (100 mg/kg, p.o.) | 8 | 78.5 ± 4.1** |

*p < 0.05, **p < 0.01 compared to Diabetic Control.

Table 2: Effect of this compound on Gastric Emptying in an Atropine-Induced Delayed Gastric Emptying Rat Model

| Treatment Group | N | Gastric Emptying (%) at 20 min (Mean ± SEM) |

| Saline Control | 8 | 82.4 ± 3.1 |

| Atropine (1 mg/kg) + Vehicle | 8 | 38.2 ± 3.8 |

| Atropine (1 mg/kg) + Itopride HCl (100 mg/kg, s.c.) | 8 | 71.6 ± 4.5** |

**p < 0.01 compared to Atropine + Vehicle group.

Conclusion

The provided protocols offer a comprehensive guide for the in vivo evaluation of this compound in established animal models of gastroparesis. The dual mechanism of action of Itopride makes it a compelling therapeutic candidate, and its efficacy can be robustly assessed using the described methodologies. Consistent and reproducible data from these preclinical models are essential for the further clinical development of this compound for the treatment of gastroparesis and other gastrointestinal motility disorders.

References

- 1. verification.fda.gov.ph [verification.fda.gov.ph]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Effect of atropine sulfate on gastric emptying and gastrocecal transit time evaluated by using the [1-(13)C]acetic acid and lactose-[(13)C]ureide breath test in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of gastric emptying rate and its role in nutrient-induced GLP-1 secretion in rats after vertical sleeve gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. activity gastric emptying: Topics by Science.gov [science.gov]

Application Notes and Protocols for the Spectroscopic Characterization of Itopride Hydrochloride and its Impurities

Introduction

Itopride Hydrochloride is a novel prokinetic agent used for the symptomatic treatment of various gastrointestinal motility disorders, including functional dyspepsia and gastroesophageal reflux disease.[1][2] Its therapeutic action is derived from its synergistic activity as a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[2][3][4] Chemically, Itopride HCl is N-[[4-[2-(Dimethyl amino) ethoxy] phenyl] methyl]-3, 4-dimethoxy benzamide hydrochloride.[4] The presence of benzamide, ether, and amide linkages makes the molecule susceptible to degradation under various stress conditions such as hydrolysis and oxidation.[3][4]

The rigorous identification and characterization of impurities and degradation products are critical for ensuring the safety, efficacy, and quality of pharmaceutical products. As this compound is not yet official in any major pharmacopeia, robust analytical methods are essential for its quality control.[3][4] This document provides detailed application notes and protocols for the spectroscopic characterization of this compound and its impurities, intended for researchers, scientists, and drug development professionals.

UV-Visible Spectrophotometry

Application Note

UV-Visible spectrophotometry is a simple, rapid, and economical technique widely used for the quantitative determination of this compound in bulk drug and pharmaceutical dosage forms.[5] The method is based on the principle that the drug absorbs light in the UV region due to the presence of chromophores in its structure. It is suitable for routine quality control analysis, content uniformity, and dissolution studies. The maximum absorbance (λmax) for Itopride HCl is typically observed around 258 nm in solvents like water and methanol.[4][5] The technique can also be applied in derivative spectroscopy and for area under the curve (AUC) methods to enhance specificity.[4][5]

Experimental Protocol: Quantitative Estimation of Itopride HCl

-

Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and make up the volume with methanol.[3]

-

Preparation of Working Standard Solution (e.g., 100 µg/mL): Dilute the stock solution appropriately with the chosen solvent (e.g., water, methanol, or mobile phase). For instance, transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark.[6]

-

Preparation of Sample Solution: For tablet analysis, weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 50 mg of Itopride HCl to a 100 mL volumetric flask. Add mobile phase, sonicate for 10 minutes to dissolve, and then make up the volume. Filter the solution through a 0.45 µm nylon filter.[7] Dilute the filtrate to obtain a final concentration within the linear range.

-

Spectrophotometric Measurement:

-

Calculation: Calculate the concentration of Itopride HCl in the sample by comparing its absorbance with that of the standard solution.

Data Presentation

| Parameter | Value | Solvent | Reference |

| λmax | 258 nm | Water, Methanol | [4][5] |

| Linearity Range | 5-50 µg/mL | Distilled Water | [5] |

| Linearity Range | 5-500 µg/mL | Methanol:Water | [3] |

| Molar Absorptivity | Varies with solvent | - | [6] |

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is a powerful tool for the identification of this compound and for studying drug-excipient compatibility.[8] The technique identifies the characteristic functional groups present in the molecule by analyzing the absorption of infrared radiation. The FTIR spectrum of Itopride HCl provides a unique fingerprint, confirming its identity. In formulation development, comparing the spectrum of the pure drug with that of drug-excipient mixtures can reveal potential chemical interactions.[8]

Experimental Protocol: Identification of Itopride HCl

-

Sample Preparation (KBr Pellet Method):

-

Triturate a small amount (1-2 mg) of Itopride HCl with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

-

Compress the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrophotometer.

-

Record the spectrum over a suitable range, typically 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract atmospheric interferences.

-

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups in the Itopride HCl molecule.

Data Presentation

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 | N-H Stretch (Amide) |

| ~3000 | C-H Stretch (Aromatic) |

| ~2950, 2850 | C-H Stretch (Aliphatic) |

| ~1650 | C=O Stretch (Amide I) |

| ~1550 | N-H Bend (Amide II) |

| ~1267 | C-O Stretch (Aryl Ether) |

(Note: Exact peak positions may vary slightly. The peak at 1267.97 cm⁻¹ has been specifically noted as characteristic.[9])

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Application Note

¹H NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound and its impurities. It provides detailed information about the chemical environment of each proton in the molecule, allowing for complete structural assignment. ¹H NMR can also be used to study the self-aggregation behavior of Itopride HCl in solution by observing concentration-dependent changes in chemical shifts.[10]

Experimental Protocol: Structural Characterization

-

Sample Preparation: Dissolve 5-10 mg of Itopride HCl or its isolated impurity in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[10] Add a small amount of a reference standard like tetramethylsilane (TMS) if not already present in the solvent.

-

Spectral Acquisition:

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.

-

-

Data Analysis:

-